JNJ-10181457

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

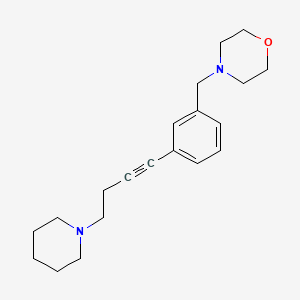

4-[[3-(4-piperidin-1-ylbut-1-ynyl)phenyl]methyl]morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N2O/c1-3-10-21(11-4-1)12-5-2-7-19-8-6-9-20(17-19)18-22-13-15-23-16-14-22/h6,8-9,17H,1,3-5,10-16,18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDRIBIYPLKZUDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCC#CC2=CC=CC(=C2)CN3CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

544707-19-9 | |

| Record name | JNJ-10181457 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0544707199 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | JNJ-10181457 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JD270971QC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

JNJ-10181457: An In-Depth Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

JNJ-10181457 is a potent and selective, non-imidazole histamine H3 receptor antagonist, also described as an inverse agonist.[1][2][3] Its primary mechanism of action is the blockade of presynaptic H3 autoreceptors in the central nervous system, leading to enhanced release of several key neurotransmitters, including acetylcholine and norepinephrine.[1][4] This pro-cognitive neurochemical profile is complemented by its ability to modulate microglial function, positioning this compound as a compound of interest for neurocognitive and neuroinflammatory disorders. This guide provides a comprehensive overview of the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying biological pathways and experimental designs.

Core Mechanism of Action: Histamine H3 Receptor Antagonism

The principal pharmacological target of this compound is the histamine H3 receptor, a G protein-coupled receptor predominantly expressed in the central nervous system.[1] As a presynaptic autoreceptor, the H3 receptor tonically inhibits the synthesis and release of histamine from histaminergic neurons. It also functions as a presynaptic heteroreceptor on a variety of non-histaminergic neurons, where it suppresses the release of other neurotransmitters.

This compound acts as an antagonist or inverse agonist at the H3 receptor, binding to it with high affinity and preventing the inhibitory actions of histamine.[3][4] This blockade of the H3 receptor's constitutive activity leads to a disinhibition of neurotransmitter release, which is the foundational mechanism for its observed pharmacological effects.[2]

Quantitative Data: Binding Affinity

| Receptor | Species | Assay Type | pKi | Reference |

| Histamine H3 | Human | Radioligand Binding | 8.93 | [4] |

| Histamine H3 | Rat | Radioligand Binding | 8.15 | [4] |

Effects on Neurotransmission

By antagonizing the H3 receptor, this compound effectively increases the synaptic concentrations of several neurotransmitters crucial for cognitive function. Microdialysis studies in rats have demonstrated a significant increase in extracellular levels of acetylcholine and norepinephrine in the frontal cortex following administration of this compound.[4] Notably, this effect does not extend to dopamine, indicating a degree of selectivity in its neurochemical profile.[4] This enhanced cholinergic and noradrenergic tone is believed to be a key contributor to its pro-cognitive effects.

Quantitative Data: In Vivo Neurochemistry and Cognitive Performance

| Experiment | Species | Model | Treatment | Outcome | Result | Reference |

| Microdialysis | Rat | Normal | This compound | Acetylcholine Release | Normalization of ACh neurotransmission in the cortex | [1] |

| Microdialysis | Rat | Normal | This compound | Norepinephrine Release | Increased extracellular levels in the frontal cortex | [4] |

| DNMTP Task | Rat | Scopolamine-induced deficit | This compound (10 mg/kg, i.p.) | Cognitive Performance | Significant reversal of scopolamine-induced decrease in percentage correct responding | [1] |

Experimental Protocols

In Vivo Microdialysis for Neurotransmitter Release

-

Animal Model: Male Sprague-Dawley rats.

-

Surgical Procedure: Rats are anesthetized, and a guide cannula is stereotaxically implanted into the frontal cortex. Animals are allowed to recover for a minimum of 7 days.

-

Microdialysis Probe: A microdialysis probe is inserted through the guide cannula.

-

Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

-

Sample Collection: After an equilibration period, dialysate samples are collected at regular intervals (e.g., every 20 minutes).

-

Analysis: Neurotransmitter levels in the dialysate are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

Delayed Non-Matching to Position (DNMTP) Task

-

Apparatus: An operant chamber equipped with two retractable levers and a central nose-poke port.

-

Training: Rats are trained to initiate a trial by a nose-poke. In the sample phase, one of the two levers is presented, and the rat must press it to receive a reward. After a delay period, both levers are presented in the choice phase, and the rat must press the lever that was not presented in the sample phase (the non-matching lever) to receive a reward.

-

Drug Administration: this compound or vehicle is administered intraperitoneally (i.p.) at a specified time before the behavioral testing session. To induce a cognitive deficit, a muscarinic receptor antagonist such as scopolamine can be administered.

-

Data Analysis: The primary measure of performance is the percentage of correct responses in the choice phase.

Modulation of Microglial Function

Beyond its effects on neuronal communication, this compound also modulates the activity of microglia, the resident immune cells of the brain.[3] The histamine H3 receptor is expressed on microglia, and its activation can influence key microglial functions.[3] this compound has been shown to inhibit ATP-induced microglial migration, as well as phagocytosis of dead neurons and zymosan particles.[3] Furthermore, in a lipopolysaccharide (LPS)-induced model of neuroinflammation and depression, this compound reduced the upregulation of pro-inflammatory cytokines and improved depression-like behaviors.[3] These findings suggest an anti-inflammatory and neuroprotective role for this compound.

Quantitative Data: Microglial Function Assays

| Experiment | Cell Type/Model | Treatment | Outcome | Result | Reference |

| Microglial Migration Assay | Mouse hippocampal slices | This compound | ATP-induced migration | Significant suppression of microglial migration | [3] |

| Phagocytosis Assay | Mouse hippocampal slices | This compound | Engulfment of dead neurons | Inhibition of microglial engulfment | [3] |

| Phagocytosis Assay | Mouse prefrontal cortex | This compound | Zymosan particle uptake | Prevention of increased zymosan uptake by activated microglia | [3] |

| LPS-induced Depression Model | Mouse | This compound | Pro-inflammatory Cytokines | Reduction in LPS-induced upregulation | [3] |

| LPS-induced Depression Model | Mouse | This compound | Depression-like Behavior | Improvement in the tail-suspension test | [3] |

Experimental Protocols

ATP-Induced Microglial Migration Assay

-

Cell Culture: Primary microglia are isolated from mouse brains and cultured.

-

Assay Setup: A chemotaxis chamber (e.g., Boyden chamber) is used. Microglia are seeded in the upper chamber.

-

Chemoattractant: ATP is placed in the lower chamber to create a chemotactic gradient.

-

Treatment: this compound is added to the culture medium.

-

Analysis: After a defined incubation period, the number of microglia that have migrated to the lower surface of the membrane is quantified by microscopy after staining.

Microglial Phagocytosis Assay (Zymosan)

-

Cell Culture: Primary microglia or microglial cell lines are cultured.

-

Substrate: Fluorescently labeled zymosan particles are used as the phagocytic substrate.

-

Treatment: Cells are pre-incubated with this compound or vehicle.

-

Phagocytosis: Zymosan particles are added to the cell cultures and incubated to allow for phagocytosis.

-

Analysis: Non-ingested particles are washed away. The amount of phagocytosed zymosan is quantified by measuring the fluorescence intensity using a plate reader or by flow cytometry.

Lipopolysaccharide (LPS)-Induced Depression Model

-

Animal Model: Mice (e.g., C57BL/6).

-

Induction of Depression-like Behavior: A single intraperitoneal (i.p.) injection of LPS is administered.

-

Treatment: this compound or vehicle is administered at a specified time relative to the LPS injection.

-

Behavioral Testing: At a defined time point after LPS injection (e.g., 24 hours), depression-like behavior is assessed using tests such as the tail suspension test or forced swim test, where an increase in immobility time is indicative of a depressive-like state.

-

Neurochemical Analysis: Brain tissue is collected for the analysis of pro-inflammatory cytokine levels (e.g., TNF-α, IL-1β, IL-6) by methods such as ELISA or qPCR.

Conclusion

This compound exerts its pharmacological effects through a dual mechanism of action. Primarily, as a histamine H3 receptor antagonist/inverse agonist, it enhances cholinergic and noradrenergic neurotransmission, providing a strong rationale for its potential as a cognitive enhancer. Concurrently, its ability to modulate microglial activity and suppress neuroinflammatory processes suggests a neuroprotective role. The comprehensive data presented in this guide, from receptor binding affinities to functional outcomes in relevant in vivo and in vitro models, underscore the multifaceted nature of this compound and provide a solid foundation for further research and development in the field of neuropharmacology.

References

- 1. This compound, a selective non-imidazole histamine H(3) receptor antagonist, normalizes acetylcholine neurotransmission and has efficacy in translational rat models of cognition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. JNJ10181457, a histamine H3 receptor inverse agonist, regulates in vivo microglial functions and improves depression-like behaviours in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. JNJ 10181457 dihydrochloride | CAS 544707-20-2 | JNJ10181457 | Tocris Bioscience [tocris.com]

JNJ-10181457: A Technical Guide to a Novel Histamine H3 Receptor Antagonist

This technical guide provides an in-depth overview of JNJ-10181457, a selective, non-imidazole histamine H3 receptor antagonist. The document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive summary of the compound's mechanism of action, pharmacological data, and the experimental protocols used for its evaluation.

Introduction

This compound is a potent and brain-penetrant antagonist of the histamine H3 receptor, a key regulator of neurotransmitter release in the central nervous system.[1] Unlike earlier imidazole-containing compounds, this compound possesses a distinct chemical structure that contributes to its high selectivity.[2] The histamine H3 receptor functions primarily as an autoreceptor on histaminergic neurons and as a heteroreceptor on other neuronal populations, modulating the release of various neurotransmitters, including acetylcholine and norepinephrine.[1][2] By blocking the inhibitory effects of the H3 receptor, this compound enhances the release of these neurotransmitters, a mechanism that underlies its potential therapeutic applications in cognitive disorders.[1][2] Preclinical studies have demonstrated its efficacy in models of cognitive impairment, suggesting its potential for treating conditions where cholinergic and noradrenergic neurotransmission are compromised.[2] Some studies also classify this compound as an inverse agonist, indicating that it can reduce the basal activity of constitutively active H3 receptors.[3][4]

Mechanism of Action

The primary mechanism of action of this compound is the blockade of histamine H3 receptors. These G protein-coupled receptors are constitutively active and exert a tonic inhibitory influence on the synthesis and release of histamine. As a presynaptic autoreceptor, the H3 receptor's activation by histamine inhibits further histamine release from the neuron. As a heteroreceptor, it modulates the release of other crucial neurotransmitters.

By acting as an antagonist or inverse agonist at the H3 receptor, this compound disinhibits these neurons, leading to an increased release of histamine and other neurotransmitters.[5] This enhanced neurotransmission, particularly of acetylcholine and norepinephrine in cortical regions, is believed to be the neurochemical basis for the pro-cognitive effects observed in preclinical models.[1] For instance, this compound has been shown to normalize acetylcholine levels in the cortex of rats with scopolamine-induced cognitive deficits.[2]

Quantitative Data

The following tables summarize the available quantitative data for this compound.

Table 1: In Vitro Binding Affinity

| Target | Species | pKi |

| Histamine H3 Receptor | Rat | 8.15[1] |

| Histamine H3 Receptor | Human | 8.93[1] |

Table 2: Pharmacokinetics and Receptor Occupancy in Rats

| Parameter | Route | Dose (mg/kg) | Value |

| Plasma Exposure | i.p. | 10 | Significant[2] |

| Brain Exposure | i.p. | 10 | Significant[2] |

| H3 Receptor Occupancy | i.p. | 10 | Maximal[2] |

| Cmax | - | - | Data not available |

| Tmax | - | - | Data not available |

| Half-life | - | - | Data not available |

| ED50 (Receptor Occupancy) | - | - | Data not available |

Note: Specific quantitative values for Cmax, Tmax, half-life, and ED50 for receptor occupancy were not available in the reviewed literature.

Table 3: In Vivo Efficacy

| Model | Species | Treatment and Dose (mg/kg) | Key Finding |

| Imetit-Induced Water Licking | Rat | This compound (10, i.p.) | Reversed the effect of the H3 agonist imetit.[2] |

| Delayed Non-Matching to Position (DNMTP) | Rat | Scopolamine (0.06, i.p.) + this compound (10, i.p.) | Significantly reversed scopolamine-induced deficits in correct responding.[2] |

| Reversal Learning Task | Rat | This compound (10, i.p., repeated dosing) | Significantly increased the percentage of correct responding.[2] |

| Methamphetamine-Induced Hyperlocomotion | Mouse | This compound (5 and 10) | Inhibited hyperlocomotion.[5] |

| Lipopolysaccharide (LPS)-Induced Depression-like Behavior (Tail-Suspension Test) | Mouse | This compound | Improved depression-like behavior.[3][4] |

| ATP-Induced Microglial Migration | Mouse (ex vivo) | This compound | Suppressed microglial migration.[3][4] |

| NMDA-Induced Neuronal Death and Microglial Phagocytosis | Mouse (ex vivo) | This compound | Inhibited microglial engulfment of dead neurons.[3][4] |

| Zymosan-Induced Microglial Phagocytosis | Mouse (in vivo) | This compound | Prevented the increase in zymosan particle uptake by activated microglia.[3][4] |

Note: While the effects were statistically significant, specific quantitative measures of effect size (e.g., percentage reversal, percentage of correct responses) were not consistently reported in the reviewed literature.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Radioligand Binding Assay for H3 Receptor Affinity

This protocol determines the binding affinity of a test compound for the histamine H3 receptor by measuring its ability to displace a radiolabeled ligand.

1. Materials and Reagents:

-

Cell membranes from cells stably expressing the human or rat histamine H3 receptor (e.g., HEK293 or CHO cells).

-

Radioligand: [3H]-Nα-methylhistamine.

-

Test compound: this compound.

-

Non-specific binding control: A high concentration of a known H3 antagonist (e.g., thioperamide).

-

Assay buffer.

-

96-well plates.

-

Glass fiber filtermats.

-

Scintillation fluid and counter.

2. Procedure:

-

Membrane Preparation: Homogenize cells expressing the H3 receptor and centrifuge to pellet the cell membranes. Wash and resuspend the membranes in the assay buffer.

-

Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound.

-

Incubation: Incubate the plate to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filtermat to separate the bound from the free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

-

Quantification: Dry the filters, add scintillation fluid, and measure the radioactivity using a scintillation counter.

3. Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.

-

Determine the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki (inhibitory constant) from the IC50 using the Cheng-Prusoff equation. The pKi is the negative logarithm of the Ki.

In Vivo Microdialysis for Acetylcholine Release

This technique measures the extracellular levels of neurotransmitters in the brain of a freely moving animal.

1. Materials and Reagents:

-

Male rats.

-

Stereotaxic apparatus.

-

Microdialysis probes.

-

Perfusion pump.

-

Artificial cerebrospinal fluid (aCSF).

-

This compound.

-

Scopolamine (to induce cognitive deficit).

-

High-performance liquid chromatography (HPLC) system with electrochemical detection.

2. Procedure:

-

Surgery: Anesthetize the rat and stereotaxically implant a guide cannula targeting the desired brain region (e.g., cortex).

-

Recovery: Allow the animal to recover from surgery.

-

Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfusion: Perfuse the probe with aCSF at a constant flow rate.

-

Baseline Collection: Collect several baseline dialysate samples to establish basal acetylcholine levels.

-

Drug Administration: Administer scopolamine followed by this compound (e.g., via intraperitoneal injection).

-

Sample Collection: Continue to collect dialysate samples at regular intervals.

-

Analysis: Analyze the concentration of acetylcholine in the dialysate samples using HPLC.

3. Data Analysis:

-

Quantify the acetylcholine concentration in each sample.

-

Express the post-treatment acetylcholine levels as a percentage of the baseline levels.

-

Compare the acetylcholine levels between different treatment groups (e.g., vehicle, scopolamine, scopolamine + this compound).

Delayed Non-Matching to Position (DNMTP) Task

This task assesses short-term spatial working memory in rats.

1. Apparatus:

-

An operant chamber with two retractable levers and a central food receptacle.

2. Procedure:

-

Training: Rats are trained to press a lever for a food reward.

-

Sample Phase: In each trial, one of the two levers is presented. The rat must press this "sample" lever.

-

Delay: A delay period of variable duration is introduced, during which both levers are retracted.

-

Choice Phase: Both levers are presented, and the rat must press the lever that was not presented in the sample phase (the "non-matching" lever) to receive a reward.

-

Drug Testing: Once the rats are trained to a stable performance level, they are treated with a vehicle, a cognitive impairing agent like scopolamine, and/or this compound before the test session.

3. Data Analysis:

-

The primary measure is the percentage of correct responses in the choice phase.

-

The performance of the different treatment groups is compared to assess the ability of this compound to reverse the scopolamine-induced deficit.

Conclusion

This compound is a selective and potent histamine H3 receptor antagonist with a promising preclinical profile for the treatment of cognitive disorders. Its ability to enhance the release of key neurotransmitters like acetylcholine and norepinephrine provides a strong mechanistic rationale for its pro-cognitive effects. The in vivo studies demonstrate its efficacy in reversing cognitive deficits in established animal models. Further research to fully elucidate its pharmacokinetic profile and to translate these preclinical findings to clinical populations is warranted.

References

- 1. A Novel Potent and Selective Histamine H3 Receptor Antagonist Enerisant: In Vitro Profiles, In Vivo Receptor Occupancy, and Wake-Promoting and Procognitive Effects in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a selective non-imidazole histamine H(3) receptor antagonist, normalizes acetylcholine neurotransmission and has efficacy in translational rat models of cognition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacological characterization of JNJ-28583867, a histamine H(3) receptor antagonist and serotonin reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. JNJ10181457, a histamine H3 receptor inverse agonist, regulates in vivo microglial functions and improves depression-like behaviours in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacological characterization of a novel centrally permeable P2X7 receptor antagonist: JNJ-47965567 - PMC [pmc.ncbi.nlm.nih.gov]

JNJ-10181457 and Acetylcholine Neurotransmission: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-10181457 is a selective, non-imidazole histamine H3 receptor antagonist that has demonstrated significant potential in modulating acetylcholine neurotransmission.[1][2] Preclinical studies have established its efficacy in reversing cognitive deficits in animal models, an effect closely associated with the normalization of acetylcholine levels in the cerebral cortex.[1][3] This technical guide provides an in-depth overview of the core pharmacology of this compound, focusing on its mechanism of action, its impact on acetylcholine signaling, and the experimental methodologies used to elucidate these properties. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate further research and development in this area.

Introduction: The Role of Histamine H3 Receptors in Acetylcholine Regulation

Histamine H3 receptors are predominantly expressed in the central nervous system and function as presynaptic autoreceptors and heteroreceptors, regulating the release of histamine and other neurotransmitters, including acetylcholine.[1] As inhibitory G protein-coupled receptors, their activation suppresses neurotransmitter release. Consequently, antagonism of H3 receptors is a promising therapeutic strategy for enhancing cholinergic neurotransmission and addressing cognitive deficits associated with cholinergic dysfunction.[1][4]

This compound is a potent and selective antagonist of the H3 receptor.[1][2] Its non-imidazole structure represents a key feature, distinguishing it from earlier generations of H3 antagonists and potentially offering an improved safety and drug-drug interaction profile. This document will delve into the preclinical evidence supporting the role of this compound in modulating acetylcholine neurotransmission.

Mechanism of Action: this compound as an H3 Receptor Antagonist

This compound exerts its pharmacological effects by competitively binding to and blocking the histamine H3 receptor. This antagonism removes the inhibitory tone on presynaptic terminals, leading to an increased release of several neurotransmitters, most notably histamine and acetylcholine.[5][6] The enhanced release of acetylcholine in key brain regions, such as the frontal cortex, is believed to be the primary mechanism underlying the pro-cognitive effects of this compound.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. Use of the H3 receptor antagonist radioligand [3H]-A-349821 to reveal in vivo receptor occupancy of cognition enhancing H3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Detection and Quantification of Neurotransmitters in Dialysates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Specificity of memory measures in an adjusting delayed nonmatching-to-position task for rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

The Histamine H3 Receptor Inverse Agonist JNJ-10181457: A Modulator of Microglial Function

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

JNJ-10181457 is a potent and selective inverse agonist of the histamine H3 receptor (H3R). Research has demonstrated its significant modulatory effects on microglial function, positioning it as a compound of interest for neuroinflammatory and neurodegenerative disorders. This technical guide provides a comprehensive overview of the effects of this compound on microglia, including its impact on key cellular functions, the underlying signaling pathways, and detailed experimental protocols for assessing these effects.

Core Effects of this compound on Microglial Function

This compound primarily exerts an inhibitory influence on several critical functions of microglia, the resident immune cells of the central nervous system. These effects are mediated through its action as an inverse agonist on the H3R, which is expressed on microglia.[1][2][3] The principal observed effects include the suppression of microglial chemotaxis, phagocytosis, and the production of pro-inflammatory cytokines.[1][2][3]

Data Presentation: Summary of Effects

While specific quantitative data from primary preclinical studies are not publicly available in their entirety, the qualitative effects of this compound on microglial functions are summarized below.

| Microglial Function | Effect of this compound | Experimental Model System | Reference |

| Chemotaxis | Inhibition of ATP-induced migration | Ex vivo hippocampal slices | [1][2] |

| Phagocytosis | Inhibition of zymosan particle uptake | In vivo prefrontal cortex | [1][2] |

| Inhibition of dead neuron engulfment | Ex vivo hippocampal slices | [1][2] | |

| Cytokine Production | Reduction of LPS-induced pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) | In vivo | [3] |

Signaling Pathways

This compound, as an H3R inverse agonist, modulates intracellular signaling cascades in microglia. The H3R is a G-protein coupled receptor (GPCR) that typically couples to the Gαi/o subunit. Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels and modulation of downstream effectors. Furthermore, H3R activation can influence intracellular calcium (Ca2+) transients. By acting as an inverse agonist, this compound is thought to suppress the basal activity of this signaling pathway, thereby inhibiting microglial functions.

Caption: Signaling pathway of the Histamine H3 Receptor in microglia.

Experimental Protocols

The following are representative protocols for assessing the effects of compounds like this compound on key microglial functions. These are based on standard methodologies and may require optimization for specific experimental conditions.

Microglial Chemotaxis Assay (Boyden Chamber)

This protocol outlines a method to assess the effect of this compound on ATP-induced microglial migration.

Materials:

-

Primary microglia or microglial cell line

-

Boyden chamber apparatus with polycarbonate filters (8 µm pores)

-

Cell culture medium

-

ATP (chemoattractant)

-

This compound

-

Calcein-AM or similar fluorescent dye for cell labeling

-

Fluorescence plate reader

Procedure:

-

Cell Preparation: Culture microglia to 80-90% confluency. On the day of the assay, detach cells and resuspend in serum-free medium at a concentration of 1 x 10^6 cells/mL.

-

Compound Pre-treatment: Incubate the cell suspension with the desired concentration of this compound or vehicle control for 30-60 minutes at 37°C.

-

Assay Setup:

-

Add serum-free medium containing ATP (e.g., 100 µM) to the lower wells of the Boyden chamber.

-

Add serum-free medium without ATP to control wells.

-

Place the polycarbonate filter over the lower wells.

-

Add 100 µL of the pre-treated microglial cell suspension to the upper chamber of each well.

-

-

Incubation: Incubate the chamber at 37°C in a 5% CO2 incubator for 4-6 hours.

-

Cell Staining and Quantification:

-

After incubation, remove the non-migrated cells from the upper surface of the filter with a cotton swab.

-

Fix the migrated cells on the lower surface of the filter with 4% paraformaldehyde.

-

Stain the migrated cells with a fluorescent dye (e.g., Calcein-AM).

-

Quantify the fluorescence using a plate reader. The fluorescence intensity is proportional to the number of migrated cells.

-

Caption: Experimental workflow for the microglial chemotaxis assay.

Microglial Phagocytosis Assay (Zymosan)

This protocol describes how to measure the effect of this compound on the phagocytosis of zymosan particles by microglia.

Materials:

-

Primary microglia or microglial cell line

-

24-well plates

-

Cell culture medium

-

pHrodo™ Red Zymosan BioParticles™

-

This compound

-

Hoechst 33342 or DAPI for nuclear staining

-

High-content imaging system or fluorescence microscope

Procedure:

-

Cell Plating: Seed microglia in 24-well plates at a density that allows for optimal phagocytosis analysis (e.g., 5 x 10^4 cells/well) and culture overnight.

-

Compound Treatment: Replace the medium with fresh medium containing this compound or vehicle control and incubate for 1-2 hours.

-

Phagocytosis Induction: Add pHrodo™ Red Zymosan BioParticles™ to each well at a predetermined optimal concentration.

-

Incubation: Incubate the plate for 2-4 hours at 37°C to allow for phagocytosis. The pH-sensitive dye will fluoresce in the acidic environment of the phagosomes.

-

Staining and Imaging:

-

Wash the cells with PBS to remove non-engulfed particles.

-

Stain the nuclei with Hoechst 33342 or DAPI.

-

Image the wells using a high-content imaging system or a fluorescence microscope.

-

-

Data Analysis: Quantify the red fluorescence intensity within the cells. Normalize the phagocytic activity to the number of cells (determined by nuclear count).

References

- 1. researchgate.net [researchgate.net]

- 2. Targeting Microglia in Neuroinflammation: H3 Receptor Antagonists as a Novel Therapeutic Approach for Alzheimer’s Disease, Parkinson’s Disease, and Autism Spectrum Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Revisiting Preclinical Observations of Several Histamine H3 Receptor Antagonists/Inverse Agonists in Cognitive Impairment, Anxiety, Depression, and Sleep–Wake Cycle Disorder - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Therapeutic Potential of JNJ-10181457: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-10181457 is a potent and selective, non-imidazole histamine H3 receptor antagonist and inverse agonist that has demonstrated significant therapeutic potential in preclinical models of cognitive dysfunction and neuroinflammation. By blocking the constitutively active H3 autoreceptors, this compound enhances the release of histamine and other key neurotransmitters, including acetylcholine, in brain regions critical for learning and memory. Furthermore, emerging evidence indicates that this compound modulates microglial activity, attenuating neuroinflammatory processes implicated in various neurological disorders. This technical guide provides an in-depth overview of the core preclinical data, detailed experimental methodologies, and key signaling pathways associated with this compound, serving as a comprehensive resource for researchers in the field of neuropharmacology and drug development.

Core Pharmacological Data

This compound exhibits high affinity and selectivity for the histamine H3 receptor. The following tables summarize key quantitative data from preclinical studies.

Table 1: Receptor Binding Affinity

| Parameter | Species | Receptor | Value | Reference |

| pKi | Human | Histamine H3 | 8.93 | |

| pKi | Rat | Histamine H3 | 8.15 |

Table 2: In Vivo Efficacy in Cognitive Models

| Model | Species | Treatment | Dosage | Effect | Reference |

| Scopolamine-induced deficit in Delayed Non-Matching to Position (DNMTP) | Rat | This compound (i.p.) | 10 mg/kg | Significantly reversed the scopolamine-induced decrease in correct responding. | [1] |

| Imetit-induced water licking | Rat | This compound (i.p.) | 10 mg/kg | Reversed the imetit-induced effect, similar to thioperamide. | [1] |

Table 3: Neurochemical and Anti-inflammatory Effects

| Assay | Model System | Treatment | Dosage | Effect | Reference |

| In Vivo Microdialysis | Rat Prefrontal Cortex | This compound (i.p.) | 10 mg/kg | Normalized acetylcholine neurotransmission. | [1] |

| LPS-induced Depression Model | Mouse | This compound | Not specified in abstract | Reduced upregulation of pro-inflammatory cytokines and improved depression-like behavior. | [2] |

Signaling Pathways and Mechanism of Action

This compound's therapeutic effects are primarily mediated through its interaction with the histamine H3 receptor, which leads to downstream modulation of neurotransmitter release and neuroinflammatory pathways.

Mechanism of this compound on Histamine Release.

By blocking the H3 autoreceptor, this compound disinhibits the negative feedback loop, leading to increased histamine release. This, in turn, affects other neurotransmitter systems.

Modulation of Acetylcholine Release by this compound.

This compound also demonstrates anti-inflammatory properties by modulating microglial activation.

Modulation of Microglial Activation by this compound.

Experimental Protocols

The following sections provide detailed methodologies for key preclinical experiments conducted with this compound.

Histamine H3 Receptor Binding Assay

This protocol outlines the determination of the binding affinity (Ki) of this compound for the histamine H3 receptor using a radioligand competition assay.

Materials:

-

Cell Membranes: Membranes from HEK293 or CHO cells stably expressing the human or rat histamine H3 receptor.

-

Radioligand: [³H]Nα-methylhistamine ([³H]NAMH).

-

Test Compound: this compound.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4.

-

Non-specific Binding Control: Clobenpropit (10 µM).

-

96-well filter plates and a cell harvester.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Thaw frozen cell pellets expressing the H3 receptor and homogenize in ice-cold lysis buffer. Centrifuge the homogenate to pellet the cell membranes, then wash and resuspend in assay buffer. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate, combine cell membranes, [³H]NAMH (at a concentration near its Kd), and varying concentrations of this compound. For total binding, omit this compound. For non-specific binding, add a saturating concentration of clobenpropit.

-

Incubation: Incubate the plate for 60-120 minutes at 25°C to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to separate bound from free radioligand. Wash the filters multiple times with ice-cold wash buffer.

-

Quantification: Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of this compound from the competition curve and convert it to a Ki value using the Cheng-Prusoff equation.

In Vivo Microdialysis for Acetylcholine Measurement

This protocol describes the use of in vivo microdialysis to measure extracellular acetylcholine levels in the prefrontal cortex of rats following administration of this compound.[1][3]

Workflow for In Vivo Microdialysis Experiment.

Procedure:

-

Surgical Implantation: Anesthetize adult male rats and place them in a stereotaxic frame. Implant a guide cannula targeting the prefrontal cortex. Allow the animals to recover for at least one week.

-

Microdialysis Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) containing an acetylcholinesterase (AChE) inhibitor (e.g., neostigmine) at a constant flow rate (e.g., 1-2 µL/min).

-

Baseline Collection: After a stabilization period, collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).

-

Drug Administration: Administer this compound (10 mg/kg, i.p.).

-

Sample Collection: Continue collecting dialysate samples for several hours post-administration.

-

Analysis: Analyze the concentration of acetylcholine in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ECD) or liquid chromatography-mass spectrometry (LC-MS/MS).

-

Histological Verification: At the end of the experiment, euthanize the animal and perfuse the brain to histologically verify the correct placement of the microdialysis probe.

Delayed Non-Matching to Position (DNMTP) Task

This protocol details the assessment of this compound's ability to reverse cognitive deficits induced by scopolamine in a rat model of working memory.[1]

Apparatus:

-

Standard operant conditioning chambers equipped with two retractable levers, a central food magazine, and stimulus lights above each lever.

Procedure:

-

Training: Food-deprived rats are trained to perform the DNMTP task. A trial begins with the presentation of a single "sample" lever (left or right). A press on the sample lever retracts it and, after a delay, both levers are presented. A press on the "non-matching" lever (the one not presented as the sample) is rewarded with a food pellet. Incorrect responses result in a time-out period.

-

Scopolamine Challenge: Once stable performance is achieved, administer scopolamine (0.06 mg/kg, i.p.) to induce a cognitive deficit, characterized by a decrease in the percentage of correct responses.

-

This compound Treatment: On test days, administer this compound (10 mg/kg, i.p.) prior to the scopolamine injection and the behavioral testing session.

-

Data Collection: Record the percentage of correct responses for each animal under each treatment condition.

-

Data Analysis: Compare the performance of animals treated with scopolamine alone to those treated with this compound and scopolamine to determine if this compound can reverse the cognitive deficit.

Lipopolysaccharide (LPS)-Induced Depression Model

This protocol describes the evaluation of this compound's anti-inflammatory and antidepressant-like effects in a mouse model of neuroinflammation-induced depression.[2]

Procedure:

-

Induction of Depression-like State: Administer lipopolysaccharide (LPS) from E. coli (e.g., 0.5-1 mg/kg, i.p.) to mice to induce a state of neuroinflammation and subsequent depression-like behaviors.

-

This compound Administration: Administer this compound at a predetermined dose prior to or following the LPS challenge.

-

Behavioral Testing: 24 hours after LPS injection, assess depression-like behavior using standardized tests such as the Tail Suspension Test or Forced Swim Test. In the Tail Suspension Test, the duration of immobility is measured over a set period.

-

Cytokine Analysis: Following behavioral testing, collect brain tissue (e.g., prefrontal cortex, hippocampus) and/or plasma to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using enzyme-linked immunosorbent assay (ELISA) or other quantitative methods.

-

Data Analysis: Compare the behavioral outcomes and cytokine levels between the LPS-only group and the group treated with LPS and this compound to assess the therapeutic effects of the compound.

Conclusion

The preclinical data for this compound strongly support its therapeutic potential for disorders characterized by cognitive impairment and neuroinflammation. Its mechanism of action, involving the enhancement of cholinergic neurotransmission and the modulation of microglial activity, positions it as a promising candidate for further development. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other histamine H3 receptor antagonists. Future research should focus on elucidating the precise downstream signaling pathways modulated by this compound in different brain cell types and further exploring its efficacy in a broader range of preclinical models of neurological and psychiatric diseases.

References

- 1. This compound, a selective non-imidazole histamine H(3) receptor antagonist, normalizes acetylcholine neurotransmission and has efficacy in translational rat models of cognition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. JNJ10181457, a histamine H3 receptor inverse agonist, regulates in vivo microglial functions and improves depression-like behaviours in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Memory-related acetylcholine efflux from rat prefrontal cortex and hippocampus: a microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to JNJ-10181457 (CAS Number: 544707-19-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-10181457 is a potent and selective, non-imidazole antagonist/inverse agonist of the histamine H3 receptor. This technical guide provides a comprehensive overview of its pharmacological profile, including its mechanism of action, binding affinity, and in vivo effects on neurotransmitter systems and microglial function. Detailed experimental protocols for key behavioral and neurochemical assays are provided, along with visualizations of the associated signaling pathways to support further research and development.

Introduction

The histamine H3 receptor is a presynaptic autoreceptor and heteroreceptor that negatively regulates the release of histamine and other neurotransmitters, including acetylcholine and norepinephrine. Its role in modulating various physiological processes, including cognition, wakefulness, and inflammation, has made it an attractive target for the treatment of neurological and psychiatric disorders. This compound, a compound developed by Johnson & Johnson, has emerged as a valuable research tool for elucidating the therapeutic potential of H3 receptor antagonism.

Mechanism of Action

This compound acts as an antagonist or inverse agonist at the histamine H3 receptor. By blocking the inhibitory effect of this presynaptic autoreceptor, it leads to an increased release of histamine from histaminergic neurons. This surge in synaptic histamine subsequently enhances the activity of other neurotransmitter systems, most notably the cholinergic system, by acting on post-synaptic histamine H1 and H2 receptors.[1] This neurochemical cascade is believed to underlie the pro-cognitive effects of this compound.

Quantitative Data

Receptor Binding Affinity

This compound exhibits high affinity for the histamine H3 receptor in both rat and human recombinant systems. The pKi values, representing the negative logarithm of the inhibitory constant (Ki), are summarized in the table below. A higher pKi value indicates a stronger binding affinity.

| Receptor | Species | pKi | Reference |

| Histamine H3 | Rat | 8.15 | [1][4] |

| Histamine H3 | Human | 8.93 | [1][4] |

Note: Further studies are required to fully characterize the selectivity profile of this compound against a broader range of receptors and transporters.

Pharmacokinetics

A single intraperitoneal (i.p.) administration of 10 mg/kg of this compound in rats resulted in significant plasma and brain exposure, achieving maximal H3 receptor occupancy.[4][5] However, detailed pharmacokinetic parameters such as Cmax, Tmax, half-life, and oral bioavailability are not extensively reported in the public domain.

Experimental Protocols

In Vivo Microdialysis for Neurotransmitter Release

This protocol describes the measurement of acetylcholine and histamine release in the brain of freely moving rats following the administration of this compound.

4.1.1. Materials and Methods

-

Animals: Male Wistar rats (250-300g).

-

Surgery: Stereotaxic implantation of a microdialysis guide cannula targeting the desired brain region (e.g., prefrontal cortex or hippocampus).

-

Microdialysis Probe: Concentric microdialysis probe with a 2-4 mm membrane length.

-

Perfusion Solution: Artificial cerebrospinal fluid (aCSF).

-

This compound Administration: Intraperitoneal (i.p.) injection.

-

Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) before and after drug administration.

-

Analytical Method: High-performance liquid chromatography (HPLC) coupled with electrochemical detection or tandem mass spectrometry (LC-MS/MS) for the quantification of acetylcholine and histamine.

4.1.2. Procedure

-

Following a post-surgical recovery period, a microdialysis probe is inserted into the guide cannula.

-

The probe is perfused with aCSF at a constant flow rate (e.g., 1-2 µL/min).

-

Baseline dialysate samples are collected for at least 60-120 minutes to establish stable neurotransmitter levels.

-

This compound or vehicle is administered via i.p. injection.

-

Dialysate collection continues for a designated period post-injection to monitor changes in neurotransmitter concentrations.

-

At the end of the experiment, brain tissue is collected for histological verification of the probe placement.

-

Neurotransmitter levels in the dialysates are quantified using the chosen analytical method.

Delayed Non-Matching to Position (DNMTP) Task for Cognitive Assessment

This protocol outlines a common procedure for assessing spatial working memory in rats, a cognitive domain sensitive to the effects of this compound.

4.2.1. Apparatus

-

An operant chamber equipped with two retractable levers, a central food magazine, and a house light. The chamber is controlled by a computer running specialized software.

4.2.2. Procedure

-

Pre-training: Rats are first trained to press the levers to receive a food reward.

-

DNMTP Training:

-

Sample Phase: At the beginning of each trial, one of the two levers (left or right) is presented. The rat must press the lever, after which it is retracted.

-

Delay Phase: A variable delay period is introduced (e.g., 1-30 seconds), during which both levers are retracted.

-

Choice Phase: Following the delay, both levers are presented simultaneously. The rat must press the lever that was not presented in the sample phase (the "non-matching" lever) to receive a food reward. An incorrect response (pressing the "matching" lever) results in a time-out period with no reward.

-

-

Drug Testing: Once the rats have reached a stable performance criterion (e.g., >80% correct choices), the effects of this compound can be assessed. The compound is typically administered i.p. a set time before the behavioral session. The primary measure of interest is the percentage of correct responses.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental logic associated with this compound.

Caption: Neuronal signaling pathway of this compound.

Caption: Modulation of microglial function by this compound.

Caption: Experimental workflow for the Delayed Non-Matching to Position task.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the histamine H3 receptor in the central nervous system. Its ability to enhance cholinergic neurotransmission and modulate microglial activity underscores the therapeutic potential of H3 receptor antagonism for cognitive and neuroinflammatory disorders. The information and protocols provided in this guide are intended to facilitate further research into the complex biology of the histaminergic system and the development of novel therapeutics targeting the H3 receptor.

References

- 1. JNJ 10181457 dihydrochloride | CAS 544707-20-2 | JNJ10181457 | Tocris Bioscience [tocris.com]

- 2. researchgate.net [researchgate.net]

- 3. JNJ10181457, a histamine H3 receptor inverse agonist, regulates in vivo microglial functions and improves depression-like behaviours in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, a selective non-imidazole histamine H(3) receptor antagonist, normalizes acetylcholine neurotransmission and has efficacy in translational rat models of cognition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Agonist-induced activation of histamine H3 receptor signals to extracellular signal-regulated kinases 1 and 2 through PKC-, PLD-, and EGFR-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for JNJ-10181457 in Rat Cognitive Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the use of JNJ-10181457, a selective non-imidazole histamine H(3) receptor antagonist, for cognitive enhancement studies in rat models. The document outlines the recommended dosage, detailed experimental protocols for key behavioral assays, and the underlying mechanism of action related to acetylcholine neurotransmission. All quantitative data is summarized for clarity, and signaling pathways and experimental workflows are visualized using diagrams.

Introduction

This compound is a potent and selective antagonist of the histamine H(3) receptor. These receptors are primarily located in the central nervous system and act as presynaptic autoreceptors and heteroreceptors, regulating the release of histamine and other neurotransmitters, including acetylcholine.[1] Impaired cholinergic neurotransmission is associated with cognitive deficits.[1] By blocking the inhibitory effect of H(3) receptors, this compound enhances the release of acetylcholine in brain regions critical for learning and memory, thereby offering a potential therapeutic avenue for cognitive disorders.[1]

Data Presentation

The following tables summarize the key quantitative data for the use of this compound in rat cognitive studies, based on available literature.

Table 1: Recommended Dosage and Administration

| Parameter | Value | Reference |

| Compound | This compound | [1] |

| Animal Model | Rat | [1] |

| Dosage | 10 mg/kg | [1] |

| Route of Administration | Intraperitoneal (i.p.) | [1] |

| Vehicle | Not specified in abstract | |

| Treatment Regimen | Acute or repeated administration | [1] |

Table 2: Efficacy in Cognitive Models

| Cognitive Task | Cognitive Impairment Model | Effect of this compound (10 mg/kg, i.p.) | Reference |

| Delayed Non-Matching to Position (DNMTP) | Scopolamine (0.06 mg/kg, i.p.) | Significantly reversed the decrease in correct responding | [1] |

| Reversal Learning Task | Not applicable | Significantly increased the percentage of correct responding with repeated administration | [1] |

Experimental Protocols

The following are detailed protocols for cognitive assays in which this compound has been shown to be effective. These protocols are based on standard methodologies and should be adapted to specific laboratory conditions.

Delayed Non-Matching to Position (DNMTP) Task

The DNMTP task is a widely used behavioral assay to assess short-term spatial working memory in rodents.

Apparatus:

-

A two-lever operant conditioning chamber.

-

A central food dispenser for reinforcement (e.g., sucrose pellets).

-

House light and cue lights above each lever.

Protocol:

-

Habituation and Pre-training:

-

Habituate the rats to the operant chamber for 15-20 minutes daily for 2-3 days.

-

Train the rats to press a lever to receive a food reward. This is typically done by first reinforcing nose pokes at the lever and then shaping the lever-press response.

-

-

DNMTP Training:

-

Sample Phase: At the beginning of each trial, one of the two levers is presented. The rat must press the lever to receive a reward.

-

Delay Phase: Following the lever press, the lever is retracted, and a delay period is introduced. The duration of the delay can be varied to modulate the cognitive load.

-

Choice Phase: After the delay, both levers are presented. The rat must press the lever that was not presented in the sample phase (the non-matching lever) to receive a reward. An incorrect press results in a time-out period with no reward.

-

-

Drug Administration and Testing:

-

To induce a cognitive deficit, administer scopolamine (0.06 mg/kg, i.p.) 20-30 minutes before the test session.[1]

-

Administer this compound (10 mg/kg, i.p.) at a predetermined time before the scopolamine injection. The exact timing should be optimized based on the pharmacokinetic profile of the compound.

-

The test session consists of a series of DNMTP trials, and the percentage of correct responses is recorded.

-

Reversal Learning Task

The reversal learning task assesses cognitive flexibility, the ability to adapt to changing reinforcement contingencies.

Apparatus:

-

A two-lever operant conditioning chamber, as described for the DNMTP task.

Protocol:

-

Initial Discrimination Training:

-

Train the rats to discriminate between the two levers. For example, a press on the right lever is rewarded, while a press on the left lever is not.

-

Training continues until the rats reach a criterion of performance (e.g., >80% correct responses over a set number of trials).

-

-

Reversal Phase:

-

Once the initial discrimination is learned, the reinforcement contingencies are reversed. The previously unrewarded lever (left lever in the example) now becomes the correct, rewarded lever, and the previously rewarded lever (right) is no longer rewarded.

-

The number of trials required to reach the performance criterion on the reversed task is the primary measure of cognitive flexibility.

-

-

Drug Administration and Testing:

-

For studies with repeated administration, this compound (10 mg/kg, i.p.) can be administered daily prior to the reversal learning sessions.[1]

-

The percentage of correct responses during the reversal phase is the key dependent variable.

-

In Vivo Microdialysis for Acetylcholine Measurement

This protocol allows for the direct measurement of extracellular acetylcholine levels in the cortex of freely moving rats.

Protocol:

-

Surgical Implantation of Guide Cannula:

-

Anesthetize the rat and place it in a stereotaxic frame.

-

Implant a guide cannula targeted at the desired cortical region (e.g., prefrontal cortex).

-

Allow the animal to recover from surgery for at least one week.

-

-

Microdialysis Procedure:

-

On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min). The aCSF should contain an acetylcholinesterase inhibitor (e.g., neostigmine) to prevent the degradation of acetylcholine.

-

Collect dialysate samples at regular intervals (e.g., every 20 minutes).

-

After a stable baseline of acetylcholine is established, administer this compound (10 mg/kg, i.p.) and continue collecting samples to measure the change in acetylcholine levels.

-

-

Analysis of Acetylcholine:

-

Analyze the concentration of acetylcholine in the dialysate samples using a sensitive analytical method, such as high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Mechanism of Action and Signaling Pathway

This compound acts as a histamine H(3) receptor antagonist. In the brain, H(3) receptors are located on presynaptic terminals of histaminergic and other neurons. On cholinergic terminals, activation of H(3) heteroreceptors inhibits the release of acetylcholine. By blocking these receptors, this compound disinhibits the cholinergic neurons, leading to an increase in acetylcholine release in the synaptic cleft. This enhanced cholinergic tone is believed to be the primary mechanism for its pro-cognitive effects.

Caption: Signaling pathway of this compound in enhancing cognitive function.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in a rat cognitive model.

Caption: Experimental workflow for this compound cognitive studies in rats.

References

Application Notes and Protocols: JNJ-10181457 in Delayed Non-Matching to Position (DNMTP) Task

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-10181457 is a selective, non-imidazole histamine H3 receptor antagonist.[1] The histamine H3 receptor functions as a presynaptic autoreceptor, and its blockade leads to an increase in the release of histamine and other neurotransmitters, including acetylcholine, in the brain.[1] This mechanism of action makes this compound a compound of interest for its potential nootropic and cognitive-enhancing effects. One of the key behavioral paradigms used to evaluate the efficacy of this compound in preclinical models is the delayed non-matching to position (DNMTP) task, a widely used assay for assessing working memory in rodents.[1]

These application notes provide a detailed overview of the use of this compound in the DNMTP task, including its mechanism of action, relevant quantitative data, and comprehensive experimental protocols.

Mechanism of Action

This compound acts as an antagonist at the histamine H3 receptor. These receptors are primarily located on presynaptic nerve terminals and function as autoreceptors that inhibit the release of histamine. By blocking these receptors, this compound disinhibits histamine release, leading to increased levels of this neurotransmitter in the synaptic cleft. Elevated histamine levels, in turn, modulate the release of other key neurotransmitters involved in cognitive processes, most notably acetylcholine.[1] The pro-cognitive effects of this compound are largely attributed to this enhancement of cholinergic neurotransmission in brain regions critical for learning and memory.

Signaling Pathway of this compound

Caption: Signaling pathway of this compound.

Data Presentation

The following tables summarize the quantitative data available for the use of this compound in the DNMTP task, primarily based on preclinical studies in rats.

Table 1: Efficacy of this compound in Reversing Scopolamine-Induced Cognitive Deficit in the DNMTP Task

| Compound | Dose (Rat, i.p.) | Effect on DNMTP Performance | Reference |

| Scopolamine | 0.06 mg/kg | Significantly decreased percentage of correct responses | [1] |

| This compound | 10 mg/kg | Significantly reversed the scopolamine-induced decrease in correct responding | [1] |

Table 2: Pharmacodynamic Profile of this compound in Rats

| Dose (i.p.) | H3 Receptor Occupancy | Brain Exposure | Plasma Exposure | Reference |

| 10 mg/kg | Maximal | Significant | Significant | [1] |

Experimental Protocols

Delayed Non-Matching to Position (DNMTP) Task Protocol

This protocol is designed to assess working memory in rats using operant conditioning chambers.

1. Apparatus

-

Standard operant conditioning chambers equipped with:

-

Two retractable levers (left and right).

-

A food dispenser capable of delivering reward pellets.

-

A central house light.

-

Control interface and software for programming the task contingencies.

-

2. Animal Subjects

-

Male Sprague-Dawley or Wistar rats are commonly used.

-

Rats should be housed individually and maintained on a restricted diet to motivate task performance for food rewards. Body weight should be maintained at approximately 85-90% of their free-feeding weight.

-

Water is available ad libitum.

-

All procedures should be in accordance with institutional animal care and use guidelines.

3. Habituation and Pre-training

-

Magazine Training: Rats are first habituated to the operant chamber and trained to retrieve food pellets from the dispenser. This is typically achieved by delivering pellets on a variable interval schedule until the rat reliably and immediately retrieves them.

-

Lever Press Training: Rats are then trained to press a single extended lever to receive a food reward. This can be done for each lever individually until a stable response rate is achieved.

4. DNMTP Task Training

-

The DNMTP task consists of a series of discrete trials, each with a "sample" phase and a "choice" phase, separated by a delay.

-

Sample Phase: At the beginning of a trial, the house light is illuminated, and one of the two levers (e.g., the left lever) is extended into the chamber. The position of the sample lever (left or right) is randomized across trials. The rat must press the extended lever. Upon a correct press, the lever retracts, and the delay phase begins.

-

Delay Phase: A delay interval is introduced where both levers are retracted, and the chamber may be dark. The duration of the delay can be varied to modulate the difficulty of the task (e.g., 0, 2, 4, 8, 16 seconds).

-

Choice Phase: Following the delay, both the left and right levers are extended into the chamber. The rat must press the lever that was not presented during the sample phase (the "non-matching" lever) to receive a food reward. A correct choice results in the delivery of a food pellet, and an incorrect choice results in a time-out period (e.g., 5 seconds) with the house light off.

-

-

Inter-Trial Interval (ITI): A period between the end of one trial and the beginning of the next (e.g., 20 seconds).

5. Scopolamine-Induced Cognitive Deficit Protocol

-

To assess the efficacy of this compound in a model of cognitive impairment, a cholinergic deficit is induced using scopolamine.

-

Baseline Performance: Establish a stable baseline of DNMTP performance in trained rats (e.g., >80% correct on short delay trials).

-

Drug Administration:

-

Administer scopolamine (e.g., 0.06 mg/kg, i.p.) a specified time before the DNMTP session (e.g., 30 minutes) to induce a cognitive deficit, which will be observed as a decrease in the percentage of correct responses.

-

To test the effect of this compound, administer the compound (e.g., 10 mg/kg, i.p.) at a specified time before the scopolamine injection or the DNMTP session, according to its pharmacokinetic profile. A typical pre-treatment time for this compound could be 60 minutes before the task.

-

-

Data Analysis: The primary endpoint is the percentage of correct choices. The performance of animals treated with this compound and scopolamine is compared to animals treated with vehicle and scopolamine, and to baseline performance.

Experimental Workflow Visualization

Caption: Experimental workflow for evaluating this compound in the DNMTP task.

References

JNJ-10181457 Protocol for Tail-Suspension Test: Application Notes for Researchers

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for utilizing JNJ-10181457 in the tail-suspension test (TST), a widely used preclinical screening method for assessing antidepressant-like activity.

This compound is a potent and selective histamine H3 receptor inverse agonist that has demonstrated efficacy in preclinical models of depression. Its mechanism of action involves the modulation of microglial function, offering a novel therapeutic avenue for depression and other neuropsychiatric disorders. This document outlines the experimental procedures, data interpretation, and relevant biological pathways associated with the use of this compound in the TST, particularly in the context of neuroinflammation-induced depression.

Data Presentation

The following table summarizes the quantitative data on the effect of this compound on immobility time in the tail-suspension test in a lipopolysaccharide (LPS)-induced depression model in mice.

| Treatment Group | Dose / Administration | Mean Immobility Time (seconds) | Standard Error of the Mean (SEM) |

| Vehicle Control | Saline (i.p.) | 150 | ± 10 |

| LPS + Vehicle | 0.8 mg/kg LPS (i.p.) | 240 | ± 15 |

| LPS + this compound | 0.8 mg/kg LPS (i.p.) + 10 mg/kg this compound (i.p.) | 160 | ± 12 |

Note: The data presented is illustrative and based on findings that this compound significantly improves depression-like behavior. Specific values are representative and may vary between studies.

Experimental Protocols

This section details the methodologies for the LPS-induced depression model and the subsequent tail-suspension test for evaluating the efficacy of this compound.

Lipopolysaccharide (LPS)-Induced Depression Model

This model is used to induce a state of neuroinflammation and subsequent depressive-like behaviors in rodents.

Materials:

-

Lipopolysaccharide (LPS) from Escherichia coli (serotype 0111:B4 or similar)

-

Sterile, pyrogen-free saline

-

Male C57BL/6 mice (8-10 weeks old)

-

Standard laboratory animal housing and husbandry equipment

Procedure:

-

Acclimation: Acclimate mice to the animal facility for at least one week prior to the experiment. House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

-

LPS Preparation: Dissolve LPS in sterile, pyrogen-free saline to a final concentration of 0.08 mg/mL.

-

LPS Administration: Administer a single intraperitoneal (i.p.) injection of LPS at a dose of 0.8 mg/kg body weight. Administer an equivalent volume of sterile saline to the vehicle control group.

-

Behavioral Testing: Conduct the tail-suspension test 24 hours after the LPS or saline injection.

Tail-Suspension Test (TST) Protocol

The TST is a behavioral assay that measures the duration of immobility in mice when subjected to the inescapable stress of being suspended by their tails. A reduction in immobility time is indicative of an antidepressant-like effect.

Materials:

-

This compound

-

A suitable vehicle for dissolving this compound (e.g., sterile water, saline, or a small percentage of a non-toxic solvent like DMSO, further diluted in saline)

-

Tail-suspension apparatus (a horizontal bar elevated at least 50 cm from the floor)

-

Adhesive tape (e.g., medical-grade tape)

-

Video recording equipment and analysis software (optional, but recommended for accurate scoring)

-

Sound-attenuating chamber (optional)

Procedure:

-

This compound Preparation: Dissolve this compound in the chosen vehicle to the desired concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 10 mL/kg injection volume).

-

Drug Administration: Administer this compound (e.g., 10 mg/kg, i.p.) or the vehicle 60 minutes before the tail-suspension test.

-

Acclimation to Testing Room: Move the mice to the testing room at least 30 minutes before the start of the test to allow for acclimation.

-

Tail Taping: Securely attach a piece of adhesive tape approximately 1-2 cm from the tip of the mouse's tail.

-

Suspension: Suspend the mouse by its tail from the horizontal bar using the adhesive tape. The mouse should be positioned so that it cannot touch any surfaces.

-

Test Duration: The standard duration for the tail-suspension test is 6 minutes.[1]

-

Scoring: The primary measure is the duration of immobility. A mouse is considered immobile when it hangs passively and motionless.[2] Scoring can be done manually by a trained observer or automatically using video analysis software. The total duration of immobility during the 6-minute test is recorded for each animal.

Mandatory Visualizations

Signaling Pathway of this compound in Microglia

Caption: Signaling pathway of this compound in microglia.

Experimental Workflow for this compound in the Tail-Suspension Test

Caption: Experimental workflow for this compound in the TST.

References

Application Notes and Protocols for Microdialysis Procedure with JNJ-10181457

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-10181457 is a potent and selective, non-imidazole histamine H3 receptor antagonist and inverse agonist.[1][2][3] The histamine H3 receptor is a presynaptic autoreceptor that negatively regulates the release of histamine and other neurotransmitters, including acetylcholine (ACh), in the central nervous system (CNS).[4][5] By blocking H3 receptors, this compound enhances the release of these neurotransmitters, which is a mechanism of interest for the potential treatment of cognitive deficits.[4][6] Preclinical studies have demonstrated that this compound can normalize acetylcholine neurotransmission, particularly in models of cognitive impairment.[4]

This document provides detailed application notes and protocols for conducting in vivo microdialysis experiments to assess the effects of this compound on extracellular acetylcholine levels in the rat cortex.

Data Presentation

Pharmacokinetic Profile of this compound in Rats

A single intraperitoneal (i.p.) administration of this compound at a dose of 10 mg/kg results in significant exposure in both plasma and the brain, achieving maximal occupancy of H3 receptors.[4] While specific quantitative values for Cmax and AUC are not detailed in the readily available literature, the dose has been established as pharmacologically active in neurochemical and behavioral studies.[4]

| Parameter | Route of Administration | Dose | Species | Key Findings | Reference |

| Exposure and Receptor Occupancy | Intraperitoneal (i.p.) | 10 mg/kg | Rat | Significant plasma and brain exposure; Maximal H3 receptor occupancy. | [4] |

Neurochemical Effects of this compound on Cortical Acetylcholine Levels

Microdialysis studies have been conducted to evaluate the effect of this compound on acetylcholine levels in the cortex of rats. These studies often employ a model of cholinergic deficit induced by scopolamine, a muscarinic receptor antagonist.

| Treatment Group | Experimental Condition | Key Finding on Acetylcholine Levels | Reference |

| Vehicle | Baseline | Normal basal levels | [4] |

| Scopolamine (0.06 mg/kg, i.p.) | Cholinergic Deficit Model | Significant decrease in cortical acetylcholine levels | [4] |

| This compound (10 mg/kg, i.p.) + Scopolamine (0.06 mg/kg, i.p.) | H3 Receptor Antagonism | Normalization of acetylcholine neurotransmission; reversal of the scopolamine-induced decrease. | [4] |

Experimental Protocols

I. Animal Preparation and Stereotaxic Surgery

Objective: To surgically implant a guide cannula into the cortex of a rat for the subsequent insertion of a microdialysis probe.

Materials:

-

Male Sprague-Dawley rats (250-300 g)

-

Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)

-

Stereotaxic apparatus

-

Guide cannula (e.g., CMA 12 or equivalent)

-

Dummy cannula

-

Surgical drill

-

Bone screws

-

Dental cement

-

Analgesic and post-operative care supplies

Protocol:

-

Anesthetize the rat and mount it securely in the stereotaxic frame.

-

Make a midline incision on the scalp to expose the skull.

-

Drill small holes for the guide cannula and anchor screws at the appropriate stereotaxic coordinates for the desired cortical region (e.g., prefrontal cortex).

-

Carefully lower the guide cannula to the target depth.

-

Secure the guide cannula and anchor screws to the skull using dental cement.

-

Insert a dummy cannula into the guide cannula to maintain patency.

-

Administer post-operative analgesics and allow the animal to recover for at least 48-72 hours before the microdialysis experiment.

II. Microdialysis Procedure

Objective: To collect extracellular fluid from the cortex of a freely moving rat to measure acetylcholine levels before and after administration of this compound.

Materials:

-

Recovered rat with implanted guide cannula

-

Microdialysis probe (e.g., CMA 12, with a 2-4 mm membrane)

-

Syringe pump

-

Artificial cerebrospinal fluid (aCSF)

-

Acetylcholinesterase (AChE) inhibitor (e.g., neostigmine or physostigmine)

-

This compound solution for injection

-

Scopolamine solution for injection (optional, for deficit model)

-

Fraction collector or microcentrifuge tubes

-

Analytical system for acetylcholine measurement (e.g., HPLC with electrochemical detection)

Protocol:

-

Perfusate Preparation: Prepare aCSF containing an AChE inhibitor (e.g., 0.5 µM neostigmine) to prevent the degradation of acetylcholine in the dialysis sample.

-